molecular formula C8H11O4P B6180499 methyl 5-(dimethylphosphoryl)furan-2-carboxylate CAS No. 2613383-31-4

methyl 5-(dimethylphosphoryl)furan-2-carboxylate

Cat. No.: B6180499
CAS No.: 2613383-31-4
M. Wt: 202.1
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 5-(dimethylphosphoryl)furan-2-carboxylate is an organic compound with the molecular formula C8H11O4P It is a derivative of furan, a heterocyclic organic compound, and contains a dimethylphosphoryl group attached to the furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 5-(dimethylphosphoryl)furan-2-carboxylate typically involves the reaction of furan derivatives with phosphorylating agents. One common method is the copper-catalyzed reaction of furan, furfural, or 2-acetylfuran with dimethylphosphoryl chloride in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere at elevated temperatures to ensure high yields .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and optimize yield. The use of automated systems for reagent addition and product isolation ensures high purity and efficiency .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-(dimethylphosphoryl)furan-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 5-(dimethylphosphoryl)furan-2-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 5-(dimethylphosphoryl)furan-2-carboxylate involves its interaction with specific molecular targets. The phosphoryl group can form hydrogen bonds and electrostatic interactions with proteins and enzymes, modulating their activity. The furan ring can participate in π-π interactions with aromatic residues in proteins, further influencing their function.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 5-(dimethylphosphoryl)furan-2-carboxylate is unique due to the presence of the dimethylphosphoryl group, which imparts specific chemical reactivity and potential biological activity. This makes it a valuable compound for various research and industrial applications .

Properties

CAS No.

2613383-31-4

Molecular Formula

C8H11O4P

Molecular Weight

202.1

Purity

95

Origin of Product

United States

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